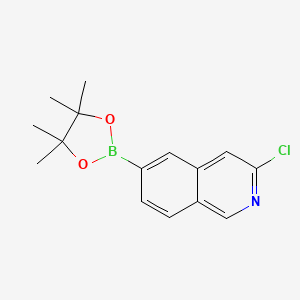

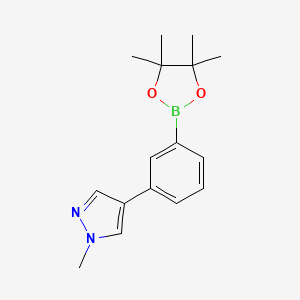

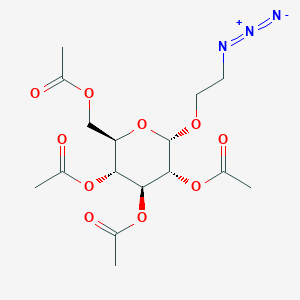

![molecular formula C7H8N2O2 B6357710 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid CAS No. 1369379-64-5](/img/structure/B6357710.png)

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Descripción general

Descripción

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a chemical compound with the linear formula C7H8N2O2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .

Synthesis Analysis

The synthesis of this compound starts from readily available aminocarbonyl compounds. The Marckwald reaction is used for the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles . The two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis

The further reactions of this compound with various electrophiles were studied, giving previously unknown functionalized derivatives . The reaction with silylformamidine that exists in an equilibrium with its carbenic form afforded C-silyl derivative .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A study by Demchenko et al. (2021) found that several synthesized compounds showed significant activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as against the fungus Cryptococcus neoformans (Demchenko et al., 2021).

Chemical Functionalization

The compound has been used for chemical functionalization, as described by Gallagher and Adams (1989). They explored the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles for functionalization at C-7 by converting them to quaternary imidazolium salts (Gallagher & Adams, 1989).

Synthesis of Nitro Derivatives

Kavina et al. (2018) utilized nitration of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize various nitro derivatives. This study highlights the chemical versatility and reactivity of the compound (Kavina et al., 2018).

Hydrolysis and Decarboxylation

Druzhinina and Kochergin (1976) studied the hydrolysis of 7-cyano derivatives of pyrrolo[1,2-a]imidazole, leading to amides of pyrroloimidazole-7-carboxylic acids and their subsequent decarboxylation (Druzhinina & Kochergin, 1976).

N-H Functionalization

Rao et al. (2019) developed a method for synthesizing imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles via N-H functionalization. This research demonstrates the compound's utility in medicinal chemistry (Rao et al., 2019).

Domino Reactions

Lipson et al. (2019) explored the reaction of 2-amino-4-arylimidazoles with various compounds, leading to the formation of novel compounds including pyrrolo[1,2-c]imidazole-6-carbonitriles. This study underscores the compound's reactivity and its potential as a building block in organic synthesis (Lipson et al., 2019).

Ring Transformation and Cyclodehydration

Sasaki et al. (1983) investigated the ring transformation of oxazoles to fused imidazoles, demonstrating another aspect of the compound's chemical versatility (Sasaki et al., 1983).

Synthesis of Bicyclic Hydroxamic Acids

Hoshino et al. (2013) synthesized enantiomerically enriched bicyclic hydroxamic acids, including derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, by cyclocondensation. This research highlights the compound's potential in stereochemical studies (Hoshino et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is prostaglandin synthesis . Prostaglandins are lipid compounds that play key roles in a variety of physiological responses such as inflammation, pain sensation, and regulation of body temperature .

Mode of Action

This compound inhibits the synthesis of prostaglandins . By doing so, it interferes with the signaling pathways that lead to inflammation and pain sensation .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting this pathway, it reduces the production of prostaglandins, which are involved in the inflammatory response and pain sensation .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in analgesic effects . It also reduces the side effects of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are commonly used to relieve pain and inflammation .

Análisis Bioquímico

Biochemical Properties

It is known to inhibit the synthesis of prostaglandin, a key player in pain and inflammation

Cellular Effects

It is known to have analgesic effects and reduce the side effects of NSAIDs , suggesting it may influence cell signaling pathways, gene expression, and cellular metabolism related to pain and inflammation.

Molecular Mechanism

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVLNIZDARWJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

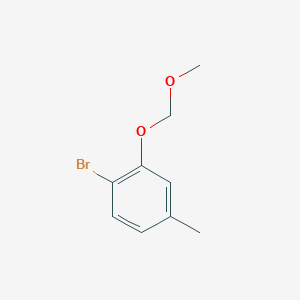

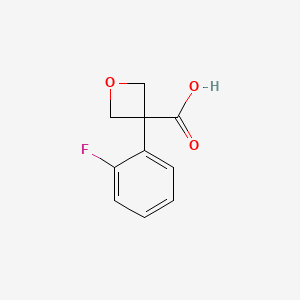

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)

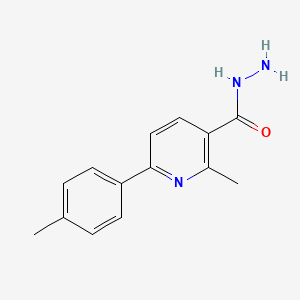

![2-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6357650.png)

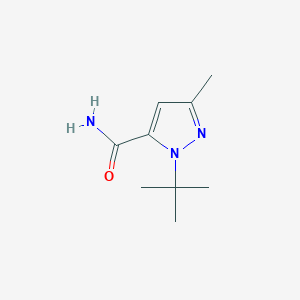

![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6357692.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate](/img/structure/B6357717.png)